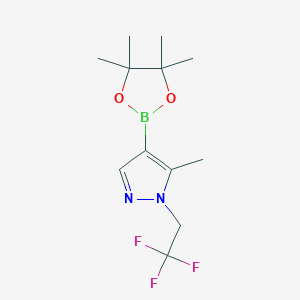
5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1h-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1h-pyrazole is a useful research compound. Its molecular formula is C12H18BF3N2O2 and its molecular weight is 290.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound based on available literature and research findings.
- IUPAC Name : this compound
- Molecular Formula : C14H20B F3 N2 O2
- Molecular Weight : 304.12 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The boron-containing moiety (tetramethyl-1,3,2-dioxaborolane) is known for its role in drug delivery and targeting due to its unique reactivity and ability to form stable complexes with biomolecules.
Antimicrobial Activity
Recent studies have indicated that derivatives of compounds containing the dioxaborolane structure exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values against various bacterial strains were reported in the range of 4–8 μg/mL for multidrug-resistant Staphylococcus aureus and Mycobacterium abscessus .
Anticancer Properties
The compound has shown promising results in cancer research:
- In vitro studies demonstrated that related pyrazole derivatives inhibited cell proliferation in cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) with IC50 values significantly lower than those of conventional chemotherapeutics like 5-Fluorouracil .
- The compound exhibited a selective toxicity profile favoring cancer cells over normal cells, suggesting potential for targeted cancer therapy .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound:
- Oral Bioavailability : Preliminary data suggest a moderate oral bioavailability (F) of approximately 31.8% following administration in animal models .
- Clearance Rate : The clearance rate was noted to be slightly high at 82.7 ± 1.97 mL/h/kg after intravenous administration .
Case Studies
Several case studies highlight the therapeutic potential and safety profile of compounds similar to this compound:
-
Study on Antimicrobial Efficacy : A comparative study evaluated the efficacy of this compound against standard antibiotics in treating resistant bacterial strains. Results indicated superior performance against MRSA strains.
Compound MIC (μg/mL) Bacterial Strain Test Compound 4–8 MRSA Vancomycin 16 MRSA - Cancer Cell Line Study : In vivo experiments using BALB/c nude mice showed that treatment with the compound significantly reduced tumor size compared to control groups.
属性
IUPAC Name |
5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BF3N2O2/c1-8-9(6-17-18(8)7-12(14,15)16)13-19-10(2,3)11(4,5)20-13/h6H,7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPSGBCBAHBYMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2)CC(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














